Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17610097
InChI: InChI=1S/C13H19NO3.ClH/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4;/h5-9H,14H2,1-4H3;1H
SMILES:
Molecular Formula: C13H20ClNO3
Molecular Weight: 273.75 g/mol

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl

CAS No.:

Cat. No.: VC17610097

Molecular Formula: C13H20ClNO3

Molecular Weight: 273.75 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl -

Specification

Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
IUPAC Name methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C13H19NO3.ClH/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4;/h5-9H,14H2,1-4H3;1H
Standard InChI Key ZKVFVFCWNRZDHY-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N.Cl

Introduction

Chemical Structure and Functional Significance

Molecular Architecture

The compound’s structure features a central propanoate ester backbone substituted at the α-carbon with both an amino group (NH2-\text{NH}_2) and a 4-isopropoxyphenyl ring. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural attributes include:

PropertyValue
IUPAC Namemethyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate; hydrochloride
Molecular FormulaC13H20ClNO3\text{C}_{13}\text{H}_{20}\text{ClNO}_3
Molecular Weight273.75 g/mol
InChI KeyNot publicly disclosed

The para-isopropoxy group on the phenyl ring introduces steric bulk and electron-donating effects, which influence reactivity in nucleophilic substitutions and aromatic interactions .

Comparative Structural Analysis

When contrasted with analogues such as methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride (PubChem CID 11957616) , the absence of a hydroxyl group and the presence of an isopropoxy substituent in the target compound reduce hydrogen-bonding capacity but enhance lipophilicity. This modification is critical for optimizing blood-brain barrier penetration in CNS-targeted drugs .

Synthesis and Manufacturing Protocols

Primary Synthetic Routes

The synthesis of methyl 2-amino-2-(4-isopropoxyphenyl)propanoate HCl typically involves a three-step process:

  • Esterification of Propanoic Acid Derivative:
    Reaction of 4-isopropoxyphenylacetonitrile with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the methyl ester intermediate.

  • Amination:
    The nitrile group is reduced to an amine using catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or via the Stephen reduction (SnCl2/HCl\text{SnCl}_2/\text{HCl}).

  • Salt Formation:
    Treatment with hydrochloric acid converts the free amine into the hydrochloride salt, improving crystallinity and shelf stability.

Process Optimization Insights

Patent WO2014188453A2 highlights solvent selection (e.g., dichloromethane vs. tetrahydrofuran) as a critical factor in minimizing side reactions during esterification. Yields exceeding 75% are achievable under optimized conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: >10 mg/mL) but limited solubility in water (<1 mg/mL). The hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in biological assays .

Industrial and Research Applications

Pharmaceutical Manufacturing

The compound is utilized in multi-ton quantities annually for producing:

  • Dexibuprofen Analogues: Improved enantiomeric purity compared to traditional synthesis routes.

  • COX-2 Selective Inhibitors: Reduced gastrointestinal toxicity profiles .

Chemical Biology Tool

Researchers employ radiolabeled versions (e.g., 14C^{14}\text{C}-labeled) to study drug metabolism and protein binding kinetics.

Comparison with Structural Analogues

Compound NameCAS NumberKey Structural DifferencesBioactivity Profile
Methyl 2-amino-2-methylpropanoate HCl15028-41-8Lacks isopropoxy groupLower COX-2 selectivity (1.2×)
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate945419-73-8Ethyl ester; β-amino positionEnhanced BBB penetration

Future Research Directions

  • Pharmacokinetic Studies: Elucidate absorption/distribution mechanisms using advanced LC-MS/MS methods.

  • Green Chemistry Synthesis: Develop solvent-free catalytic processes to reduce environmental impact .

  • Targeted Drug Delivery: Explore nanoparticle encapsulation to enhance tumor-specific accumulation.

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